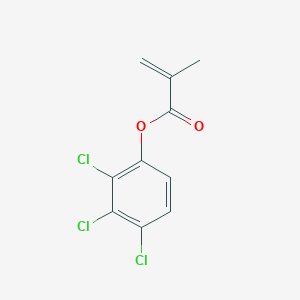
2,3,4-Trichlorophenyl 2-methylprop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3,4-Trichlorophenyl 2-methylprop-2-enoate is a chemical compound known for its unique structural properties and potential applications in various fields. This compound is characterized by the presence of three chlorine atoms attached to a phenyl ring and an ester group derived from 2-methylprop-2-enoic acid.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3,4-Trichlorophenyl 2-methylprop-2-enoate typically involves the esterification of 2,3,4-trichlorophenol with 2-methylprop-2-enoic acid. This reaction is usually catalyzed by an acid catalyst such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions ensures consistent quality and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2,3,4-Trichlorophenyl 2-methylprop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol group.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium hydroxide are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted phenyl esters.
Scientific Research Applications
2,3,4-Trichlorophenyl 2-methylprop-2-enoate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymer chemistry.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2,3,4-Trichlorophenyl 2-methylprop-2-enoate involves its interaction with molecular targets such as enzymes and receptors. The compound’s ester group can undergo hydrolysis, releasing active metabolites that interact with biological pathways. The chlorine atoms on the phenyl ring may also contribute to its reactivity and binding affinity with target molecules.
Comparison with Similar Compounds
Similar Compounds
2,2,3,3-Tetrafluoropropyl 2-methylprop-2-enoate: Similar ester structure but with fluorine atoms instead of chlorine.
Methyl methacrylate: A simpler ester with a methyl group instead of the trichlorophenyl group.
Uniqueness
2,3,4-Trichlorophenyl 2-methylprop-2-enoate is unique due to the presence of three chlorine atoms on the phenyl ring, which imparts distinct chemical and physical properties
Properties
CAS No. |
83172-44-5 |
|---|---|
Molecular Formula |
C10H7Cl3O2 |
Molecular Weight |
265.5 g/mol |
IUPAC Name |
(2,3,4-trichlorophenyl) 2-methylprop-2-enoate |
InChI |
InChI=1S/C10H7Cl3O2/c1-5(2)10(14)15-7-4-3-6(11)8(12)9(7)13/h3-4H,1H2,2H3 |
InChI Key |
IGWMFERXHIUPRD-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)OC1=C(C(=C(C=C1)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


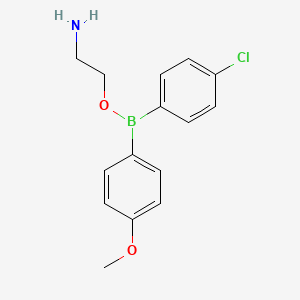
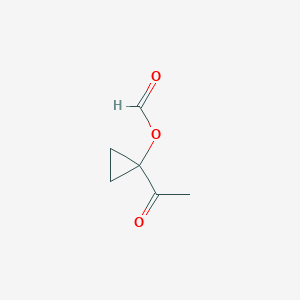
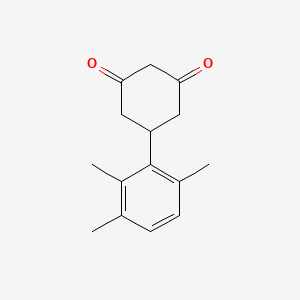
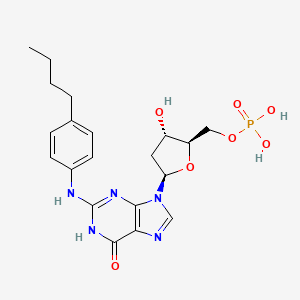
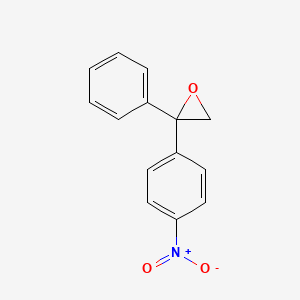
![1,1'-[Oxybis(methyleneselanyl)]bis(2-methylbenzene)](/img/structure/B14412455.png)
![Benzo[f][1,2,3]benzodithiazol-1-ium;chloride](/img/structure/B14412458.png)
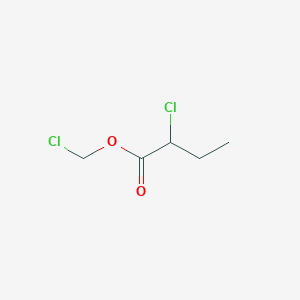
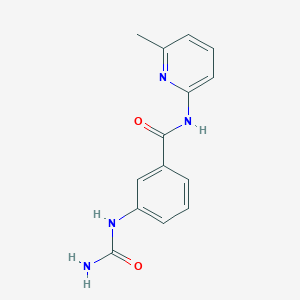
![9-(9-Bicyclo[4.2.1]non-3-enylidene)bicyclo[4.2.1]non-3-ene](/img/structure/B14412467.png)
![(E)-[2,5-Dibutoxy-4-(morpholin-4-yl)phenyl]diazene-1-sulfonic acid](/img/structure/B14412489.png)
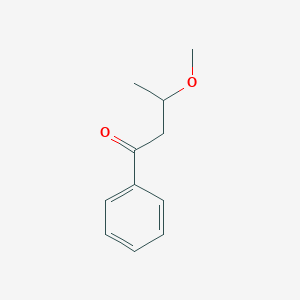
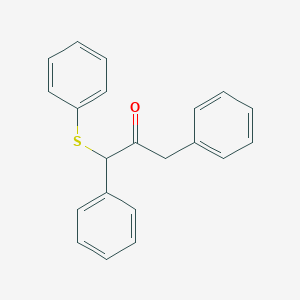
![4-Methyl-1-oxo-2-{[3-(trifluoromethyl)phenyl]methanesulfonyl}-1lambda~5~-pyridine](/img/structure/B14412511.png)
